3-Methoxy-4-methylbenzene-1-sulfonyl chloride

Vue d'ensemble

Description

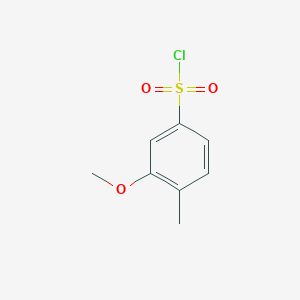

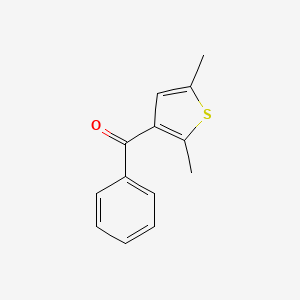

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is a derivative of toluene and contains a sulfonyl chloride (−SO 2 Cl) functional group .

Synthesis Analysis

A two-step mechanism has been proposed for the synthesis of this compound. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . It may be used to synthesize 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of sigma bonds with the benzene ring, generating a positively charged benzenonium intermediate . It is also involved in the synthesis of 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .Applications De Recherche Scientifique

Versatile Sulfonating Agent

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is recognized for its role as a versatile sulfonating agent, useful in the preparation of sulfonamides and as an N-protecting group in synthetic chemistry. Its solubility in common organic solvents like acetone, acetonitrile, and methanol, along with its availability in solid form, makes it a valuable compound in various chemical synthesis processes, despite its corrosive nature and the precautions required for its handling (Raheja & Johnson, 2001).

Alzheimer’s Disease Research

In the study of therapeutic agents for Alzheimer’s disease, This compound was used in the synthesis of new series of sulfonamides. These compounds showed promising acetylcholinesterase inhibitory activity, indicating potential for Alzheimer's disease treatment. The synthesized sulfonamides demonstrated significant biological activity in enzyme inhibitory kinetics, providing insights into the design of potent acetylcholinesterase inhibitors (Abbasi et al., 2018).

Antimicrobial Activity

Another application involves the synthesis of pyridazinyl sulfonamide derivatives, where This compound contributed to creating compounds with significant antibacterial activities. This study highlights its role in developing new antimicrobial agents, demonstrating effectiveness against common bacterial strains such as E. coli and Staphylococcus aureus (Mohamed, 2007).

Spectroscopic and Theoretical Studies

The compound has also been a subject of spectroscopic and theoretical studies, with research focusing on its molecular structure, vibrational spectroscopic properties, and theoretical insights into its chemical significance. These studies provide a deeper understanding of the sulfonyl chloride derivatives, their stability, and interactions at the molecular level, contributing to the field of chemistry and materials science (Nagarajan & Krishnakumar, 2018).

Mécanisme D'action

Target of Action

Based on its chemical structure, it’s likely to interact with proteins or enzymes that have affinity for sulfonyl chloride groups .

Mode of Action

The compound is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile (3-Methoxy-4-methylbenzene-1-sulfonyl chloride) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then reacts further to form the final product .

Biochemical Pathways

Given its potential to undergo electrophilic aromatic substitution reactions, it may influence pathways involving aromatic compounds .

Pharmacokinetics

Its predicted density is 1326±006 g/cm3 and its predicted boiling point is 3090±350 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Its ability to form sigma-bonds with benzene rings suggests it could potentially modify the structure of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as suggested by its predicted boiling point . Additionally, its reactivity may be influenced by the presence of other chemical species in the environment .

Safety and Hazards

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is harmful to aquatic life with long-lasting effects. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propriétés

IUPAC Name |

3-methoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-6-3-4-7(13(9,10)11)5-8(6)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANDMOOEYBNNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/structure/B3105277.png)

![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)